![molecular formula C10H11ClO2 B022715 1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one CAS No. 106909-28-8](/img/structure/B22715.png)
1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one, also known as Chloromethylketone (CMK), is a synthetic compound that has been widely used in scientific research for its unique properties. It is a ketone derivative that contains a chloromethyl group and a hydroxyphenyl group. CMK has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
CMK acts as a covalent inhibitor of serine proteases by irreversibly binding to the active site of the enzyme. The chloromethyl group of CMK reacts with the serine residue of the enzyme, forming a covalent bond and inhibiting its activity. This mechanism of action has been studied extensively in various proteases, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMK have been studied in various systems. CMK has been shown to inhibit the activity of proteases in vitro and in vivo, leading to a decrease in proteolytic activity. CMK has also been shown to induce apoptosis in cancer cells by inhibiting proteasome activity and promoting the accumulation of misfolded proteins.
Vorteile Und Einschränkungen Für Laborexperimente
CMK has several advantages for use in lab experiments. It is a potent and specific inhibitor of serine proteases, making it a valuable tool for studying protease function and activity. CMK is also stable and easy to handle, allowing for reproducible results. However, CMK has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on CMK. One area of interest is the development of new CMK derivatives with improved specificity and potency for different proteases. Another area of interest is the use of CMK in the study of protein degradation pathways and the development of new therapies for diseases such as cancer and neurodegenerative disorders. Additionally, the potential use of CMK in drug discovery and development is an area of active research.
Synthesemethoden
The synthesis of CMK can be achieved through several methods, including the reaction of 4-hydroxyacetophenone with chloromethyl methyl ether, the reaction of 4-hydroxybenzaldehyde with chloroacetyl chloride, and the reaction of 4-hydroxybenzaldehyde with chloromethyl methyl ether. These methods have been optimized to produce high yields of CMK with minimal impurities.
Wissenschaftliche Forschungsanwendungen
CMK has been extensively studied for its potential applications in various fields of scientific research. It has been used as a protease inhibitor in enzymatic assays, as a covalent inhibitor of serine proteases, and as a tool to study the structure and function of proteases. CMK has also been used in the synthesis of various compounds, including peptides and peptidomimetics.
Eigenschaften
| 106909-28-8 | |
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
1-[3-(chloromethyl)-4-hydroxyphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-2-9(12)7-3-4-10(13)8(5-7)6-11/h3-5,13H,2,6H2,1H3 |
InChI-Schlüssel |
PKTAOUSNHLFLOJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)O)CCl |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)O)CCl |
Synonyme |
1-Propanone,1-[3-(chloromethyl)-4-hydroxyphenyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


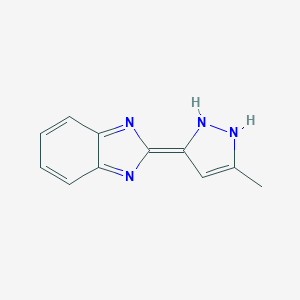
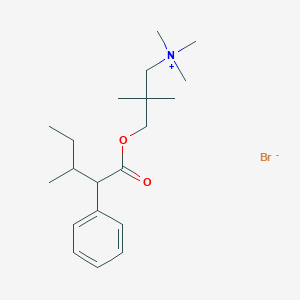
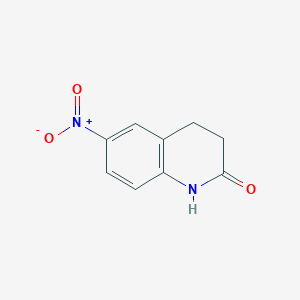
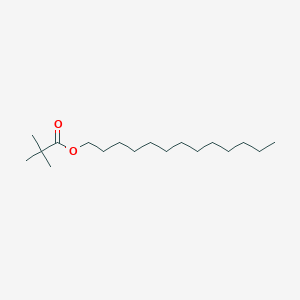
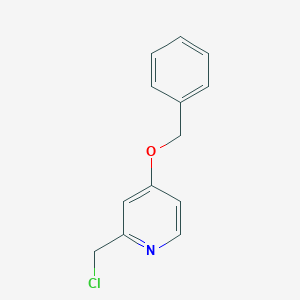
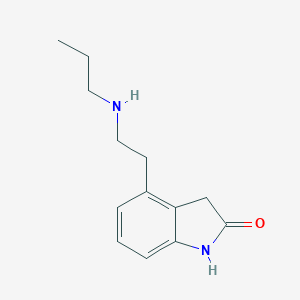
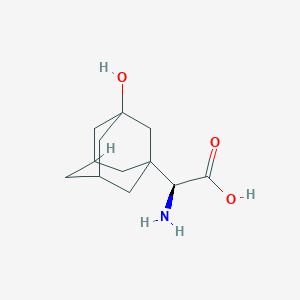
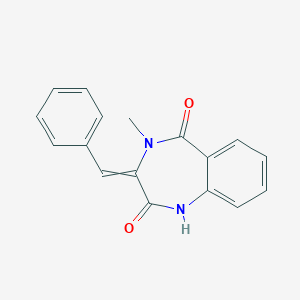
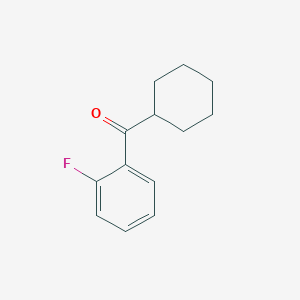
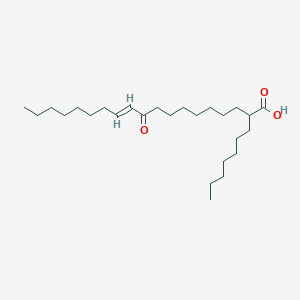
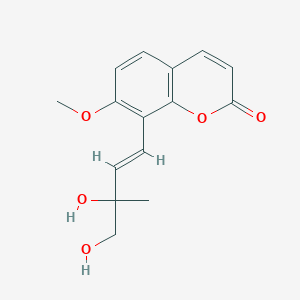
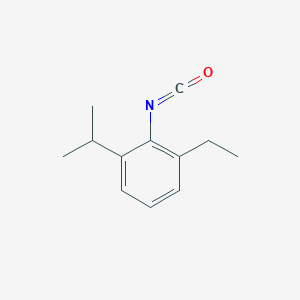
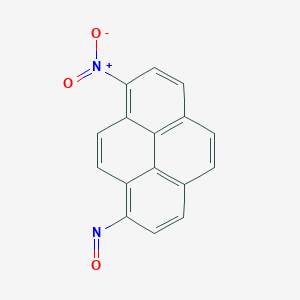
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
